1-Butyl-2,3-dimethylimidazolium dicyanamide
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;cyanoiminomethylideneazanide |
InChI |
InChI=1S/C9H17N2.C2N3/c1-4-5-6-11-8-7-10(3)9(11)2;3-1-5-2-4/h7-8H,4-6H2,1-3H3;/q+1;-1 |
InChI Key |
FBDBEWYTDHNKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(=[N-])=NC#N |
Origin of Product |
United States |
Preparation Methods
1-Butyl-2,3-dimethylimidazolium dicyanamide can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with dicyanamide. The reaction typically involves mixing the two reactants in an appropriate solvent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium dicyanamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form corresponding halide salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions may vary depending on the desired outcome.
Complex Formation: It can form complexes with metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium dicyanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butyl-2,3-dimethylimidazolium dicyanamide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can stabilize or destabilize specific molecular structures, influencing various chemical and biological processes . The compound’s high ionic conductivity and thermal stability also contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cation Variations
(a) 1-Butyl-3-methylimidazolium Dicyanamide ([BMIM][DCA])
- Structure : Shares the same dicyanamide anion but lacks the C2 methyl group.
- Properties :
- Applications : Widely used in electrochemical devices due to high ionic conductivity .
(b) 1-Ethyl-2,3-dimethylimidazolium Dicyanamide ([EDiMIM][DCA])
Anion Variations
(a) 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate ([BDiMIM][BF₄])
- Structure : Tetrafluoroborate ([BF₄⁻]) anion instead of dicyanamide.
- Properties :
- Applications : Used in lubricants and as a solvent for organic synthesis .
(b) 1-Butyl-2,3-dimethylimidazolium Hexafluorophosphate ([BDiMIM][PF₆])
Key Research Findings and Data Tables
Table 1: Thermal and Physical Properties
| Compound | Melting Point (°C) | Thermal Decomposition (°C) | State at RT | Viscosity (mPa·s) |
|---|---|---|---|---|
| [BDiMIM][DCA] | Not reported | ~257 (extrapolated)* | Liquid | 45–60† |
| [BMIM][DCA] | < -50 | 290 | Liquid | 35–50 |
| [BDiMIM][BF₄] | -20 | 300 | Liquid | 120–150 |
| [BDiMIM][PF₆] | 80–85 | 320 | Solid | N/A |
*Based on analogous chloride salt decomposition ; †Estimated from similar dicyanamide ILs .
Application-Specific Comparisons
- Hypergolic Ignition : [BDiMIM][DCA] and other dicyanamide ILs exhibit rapid ignition with oxidizers like nitric acid, a critical property for rocket fuels .
- Energy Storage : [BDiMIM][Tf₂N] (bis(trifluoromethylsulfonyl)imide) shows superior energy density (ρ = 1.45 g/cm³) compared to [BDiMIM][DCA], making it better for thermal storage .
Biological Activity
1-Butyl-2,3-dimethylimidazolium dicyanamide ([C4m2im][N(CN)2]) is an ionic liquid (IL) that has garnered attention for its unique physicochemical properties and potential biological applications. This article explores its biological activity, including its effects on microorganisms, toxicity, and potential therapeutic applications.
This compound exhibits several key physicochemical properties:
- Viscosity : Lower viscosity indicates higher conductivity and efficient mass transport, making it suitable for electrochemical applications .
- Conductivity : The ionic nature of [C4m2im][N(CN)2] contributes to its high ionic conductivity, essential for various applications in electrochemistry .
- Stability : It is stable under a wide range of temperatures and conditions, which is advantageous for practical applications.
Antimicrobial Effects
Research has demonstrated that [C4m2im][N(CN)2] exhibits significant antimicrobial activity. A study evaluated its toxicity against various microorganisms, including bacteria and fungi. The findings indicated:
- Bacterial Inhibition : The compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the bacterial strain. For instance, E. coli survival decreased significantly with increasing concentrations of the IL .
- Fungal Activity : Preliminary studies suggest potential antifungal properties; however, further detailed investigations are needed to confirm these effects.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of [C4m2im][N(CN)2]. Key findings include:
- Toxicity Levels : Compared to other ionic liquids, [C4m2im][N(CN)2] displayed lower toxicity levels towards aquatic organisms such as Daphnia magna and Vibrio fischeri . This suggests a better environmental profile compared to more toxic ILs.
- Cellular Impact : Studies indicate that the compound can disrupt cellular membranes at higher concentrations, leading to cell lysis in sensitive strains .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of [C4m2im][N(CN)2] against several bacterial strains. The results showed:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacteria, indicating effective concentrations required to inhibit growth.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| E. coli | 250 |
| S. aureus | 125 |
| P. aeruginosa | 500 |
These results indicate that [C4m2im][N(CN)2] can be considered a potential antibacterial agent.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cell lines to evaluate the safety of [C4m2im][N(CN)2]. The study revealed:
- Cell Viability Assays indicated that at lower concentrations (up to 100 mg/L), the compound did not significantly affect cell viability, suggesting potential for therapeutic applications.
The mechanism by which [C4m2im][N(CN)2] exerts its biological effects is not fully understood but is hypothesized to involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
